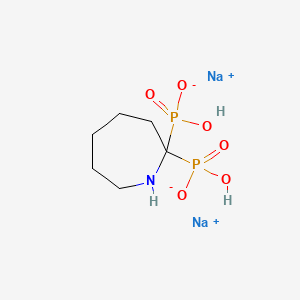
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene is an organic compound that features a complex structure with multiple aromatic rings and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 2-(4-Chlorophenyl)-2-methylpropoxy intermediate: This step involves the reaction of 4-chlorobenzyl chloride with 2-methylpropanol in the presence of a base such as potassium carbonate.
Methylation of the intermediate: The intermediate is then methylated using methyl iodide in the presence of a strong base like sodium hydride.
Coupling with 3-(2-fluorophenoxy)benzene: The final step involves the coupling of the methylated intermediate with 3-(2-fluorophenoxy)benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its effects on biological systems, including potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((2-(4-Bromophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene: Similar structure but with a bromine substituent instead of chlorine.
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-chlorophenoxy)benzene: Similar structure but with a chlorine substituent on the second aromatic ring.
Uniqueness
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene is unique due to its specific combination of halogen substituents and the arrangement of aromatic rings. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
80843-66-9 |
|---|---|
Molecular Formula |
C23H22ClFO2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-chloro-4-[1-[[3-(2-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C23H22ClFO2/c1-23(2,18-10-12-19(24)13-11-18)16-26-15-17-6-5-7-20(14-17)27-22-9-4-3-8-21(22)25/h3-14H,15-16H2,1-2H3 |
InChI Key |
VFQDNVVCVVECJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


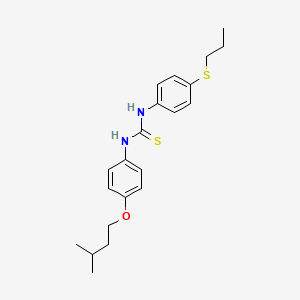
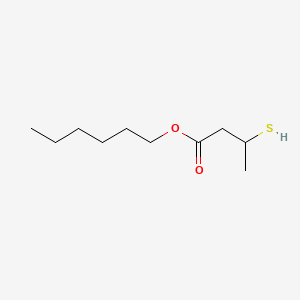
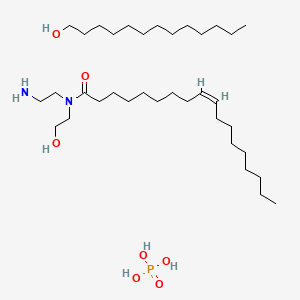
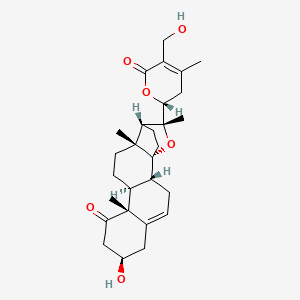
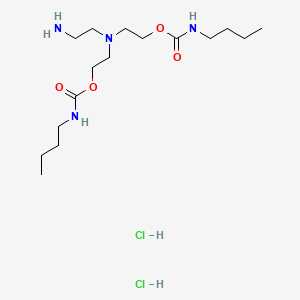
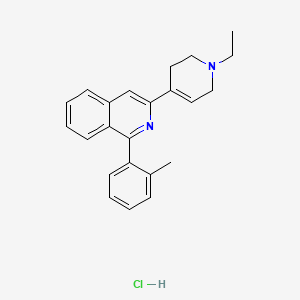
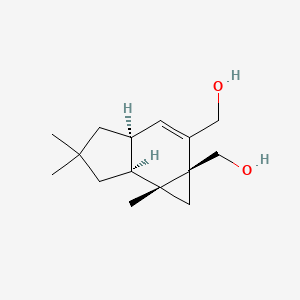
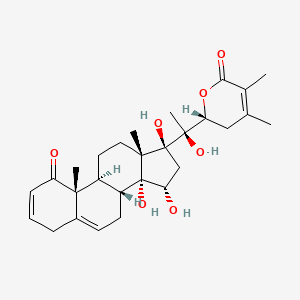
![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)

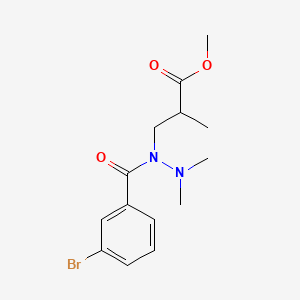
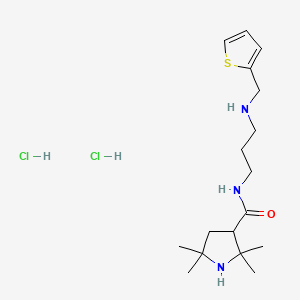
![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)
